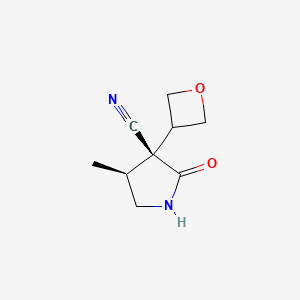![molecular formula C11H15N3 B13907588 2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)
2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C11H15N3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine typically involves the reaction of 7-ethylimidazo[1,2-a]pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine include:
- 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine
- 2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
- 1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. The presence of the ethyl group at the 7-position of the imidazo[1,2-a]pyridine ring may confer distinct properties and interactions compared to other similar compounds .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(7-ethylimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C11H15N3/c1-2-9-4-6-14-8-10(3-5-12)13-11(14)7-9/h4,6-8H,2-3,5,12H2,1H3 |
InChI Key |
XOOSJXQQWXIRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)



![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)








